molecular formula C17H24N4O4 B14382267 L-Leucyl-N-(4-nitrophenyl)-L-prolinamide CAS No. 90145-73-6

L-Leucyl-N-(4-nitrophenyl)-L-prolinamide

Cat. No.: B14382267
CAS No.: 90145-73-6
M. Wt: 348.4 g/mol
InChI Key: NRWJPDWEPNEFIL-GJZGRUSLSA-N
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Description

Structurally, it comprises a proline backbone functionalized with a 4-nitrophenyl group at the N-terminus and a leucine residue via an amide linkage. This compound belongs to a broader class of N-arylated prolinamides, which are recognized for their utility in drug discovery due to their chiral nature, metabolic stability, and ability to interact with biological targets such as proteases and transporters .

The synthesis of such derivatives typically involves a two-step process:

Condensation: Reaction of p-halogenonitrobenzenes (e.g., p-fluoronitrobenzene) with L-proline under basic aqueous-alcoholic conditions to yield N-aryl-L-prolines.

Amidation: Treatment of the intermediate with amines or acylating agents (e.g., SOCl₂) to form the final prolinamide derivatives .

These compounds are characterized using NMR, IR, mass spectrometry, and elemental analysis to confirm structural integrity .

Properties

CAS No.

90145-73-6

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H24N4O4/c1-11(2)10-14(18)17(23)20-9-3-4-15(20)16(22)19-12-5-7-13(8-6-12)21(24)25/h5-8,11,14-15H,3-4,9-10,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1

InChI Key

NRWJPDWEPNEFIL-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-leucine and L-proline with a nitrophenyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt). The activated amino acids are then reacted with the nitrophenyl group to form the desired compound. The final step involves deprotection of the amino and carboxyl groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted derivatives with various functional groups replacing the nitrophenyl group.

Scientific Research Applications

L-Leucyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based materials.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. The leucine and proline residues contribute to the overall binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-nitrophenyl)-L-prolinamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Key Findings :

Anticancer Activity: L-Leucyl and L-lysyl derivatives (e.g., compounds 4a and 4u) demonstrated superior anticancer activity compared to 5-fluorouracil (5-FU), a standard chemotherapeutic agent, with inhibition rates exceeding 80% in certain cancer cell lines .

Structural-Activity Relationships (SAR): Aryl Group: The 4-nitrophenyl group contributes to electron-withdrawing effects, stabilizing the amide bond and enhancing binding to enzymatic pockets . Amino Acid Side Chain: Bulky substituents (e.g., leucine, lysine) improve activity over smaller residues (e.g., alanine), likely due to increased hydrophobic interactions with target proteins .

Mechanistic Insights :

  • Unlike simpler prolinamide analogs (e.g., L-prolinamide), which weakly inhibit proline transporters (Ki >1 mM) , N-aryl derivatives show broader bioactivity, suggesting that the 4-nitrophenyl group enables interactions with diverse targets such as proteases or kinases .

Limitations and Controversies: Purity concerns: Some studies lacked HPLC or elemental analysis data, raising questions about whether observed activities stem from impurities . Limited toxicity Most compounds were tested only on cancer cells, leaving healthy cell toxicity unaddressed .

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